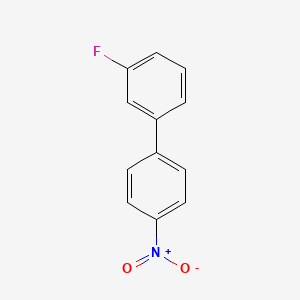

1-Fluoro-3-(4-nitrofenil)benceno

Descripción general

Descripción

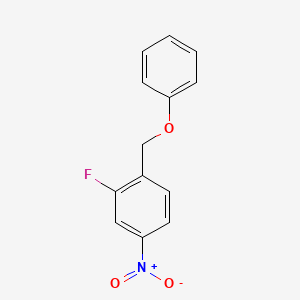

1-Fluoro-3-(4-nitrophenyl)benzene, also known as 3-fluoro-4’-nitro-1,1’-biphenyl, is a compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of 1-Fluoro-3-(4-nitrophenyl)benzene or similar compounds often involves photochemical reactions . For instance, the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule, was successfully achieved in high yield .Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-(4-nitrophenyl)benzene can be represented by the InChI code1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H . This indicates the presence of a fluoro group and a nitrophenyl group attached to a benzene ring. Chemical Reactions Analysis

1-Fluoro-3-(4-nitrophenyl)benzene can participate in various chemical reactions. For example, it can be used for biomolecule immobilization and bioconjugation . The compound can also undergo nitrene insertion reactions .Physical And Chemical Properties Analysis

1-Fluoro-3-(4-nitrophenyl)benzene is a compound with a molecular weight of 217.2 . It is a non-polar molecule and is immiscible with water but readily miscible with organic solvents .Aplicaciones Científicas De Investigación

Inmovilización de Biomoléculas

1-Fluoro-3-(4-nitrofenil)benceno: se utiliza en la inmovilización de biomoléculas en superficies poliméricas. Este proceso es crucial para los ensayos bioquímicos y las síntesis químicas. El compuesto actúa como un fotoenlazador que forma enlaces covalentes entre biomoléculas y polímeros tras la fotoirradiación .

Bioconjugación

En la bioconjugación, This compound facilita la reticulación, inmovilización y etiquetado de biomoléculas. Es particularmente útil para modificar proteínas, péptidos, ácidos nucleicos y fármacos, lo cual es esencial para diversas aplicaciones bioquímicas .

Ingeniería de Superficies

La química del compuesto es lo suficientemente flexible como para ser aplicada en ingeniería de superficies. Puede activar superficies poliméricas inertes mediante una reacción de inserción de nitreno, lo que permite la conjugación de biomoléculas sin necesidad de catalizadores o reactivos adicionales .

Aplicaciones de Diagnóstico

Las pruebas de diagnóstico rápidas se benefician del uso de This compound debido a su capacidad para unir biomoléculas de forma rápida y eficaz, lo cual es un paso crítico en el desarrollo de ensayos de diagnóstico .

Conjugación de Anticuerpos

Los anticuerpos se pueden conjugar a varias superficies u otras moléculas mediante This compound. Esto es particularmente importante en la creación de sensores o ensayos basados en anticuerpos .

Inmovilización de Enzimas

El compuesto también se utiliza para inmovilizar enzimas en superficies, lo cual es un paso clave en la creación de ensayos enlazados a enzimas y biosensores .

Modificación de la Superficie Celular

This compound: puede utilizarse para modificar las superficies de las células, lo cual es importante para los ensayos y terapias basados en células .

Inmovilización de Oligonucleótidos y Aptameros de ADN

Finalmente, el compuesto encuentra aplicación en la inmovilización de oligonucleótidos y aptameros de ADN. Esto es esencial para el desarrollo de herramientas de diagnóstico y terapéuticas basadas en ácidos nucleicos .

Mecanismo De Acción

Target of Action

The primary target of 1-Fluoro-3-(4-nitrophenyl)benzene is the benzylic position of the benzene ring . This position is particularly reactive due to its resonance stabilization . The compound interacts with this position, leading to various chemical reactions .

Mode of Action

1-Fluoro-3-(4-nitrophenyl)benzene interacts with its target through a free radical reaction . In this reaction, a hydrogen atom at the benzylic position is removed, resulting in the formation of a radical . This radical can then undergo further reactions, such as nucleophilic substitution .

Biochemical Pathways

The action of 1-Fluoro-3-(4-nitrophenyl)benzene affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .

Pharmacokinetics

The compound’s reactivity suggests that it may be rapidly metabolized in the body .

Result of Action

The result of the action of 1-Fluoro-3-(4-nitrophenyl)benzene is the formation of new compounds through free radical reactions . These reactions can lead to changes at the molecular and cellular levels .

Action Environment

The action of 1-Fluoro-3-(4-nitrophenyl)benzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by temperature and the presence of other compounds . Additionally, the compound’s stability may be influenced by factors such as pH and light exposure .

Direcciones Futuras

The flexible chemistry of 1-Fluoro-3-(4-nitrophenyl)benzene makes it a promising compound for future research. Its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted .

Propiedades

IUPAC Name |

1-fluoro-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKGFDKPPCITJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718393 | |

| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72093-49-3 | |

| Record name | 3-Fluoro-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)